4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Sequential Functionalization of Pyrazole 1-oxides
The research on the sequential functionalization of pyrazole 1-oxides, including compounds similar to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, demonstrates a methodology for preparing a range of substituted pyrazole derivatives. This process involves regioselective deprotonation and bromine-magnesium exchange followed by palladium(0)-catalyzed cross-coupling. Such functionalized pyrazoles have potential applications in various fields of scientific research, including material science and pharmaceutical development, due to their structural diversity and reactivity (Paulson et al., 2002).
Synthesis of Pyrazole Derivatives
Martins et al. explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. The study underscores the versatility of brominated precursors in pyrazole synthesis, contributing to the development of novel compounds with potential applications in chemical research and drug discovery (Martins et al., 2013).
Palladium(II) Complexes with Pyrazole Derivatives
Research by Sharma et al. on Palladium(II) complexes involving pyrazole derivatives, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole, highlights their potential as catalysts for Suzuki-Miyaura coupling reactions and as precursors for palladium-based nanoparticles. These findings could have significant implications for catalysis and nanotechnology, providing new pathways for chemical synthesis and materials engineering (Sharma et al., 2013).
Pyrazole-based Electroluminescent Materials
The development of phenothiazine and carbazole substituted pyrene-based electroluminescent materials, utilizing bromo-substituted pyrene derivatives similar to this compound, showcases the potential of these compounds in organic light-emitting diode (OLED) applications. Such research contributes to the advancement of OLED technology, offering new possibilities for creating more efficient and versatile display and lighting solutions (Salunke et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1-(3-methoxypropyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYPHHYILWMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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